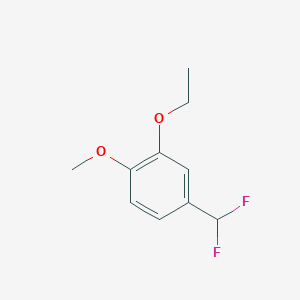
4-(Difluoromethyl)-2-ethoxyanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-ethoxyanisole is an organic compound that belongs to the class of difluoromethylated aromatic ethers. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of aromatic ethers using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile, with a base such as potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2-ethoxyanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of metal-free difluoromethylation methods has made the industrial synthesis more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated phenols or quinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Difluoromethylated phenols or quinones.
Reduction: Methylated aromatic ethers.
Substitution: Halogenated aromatic ethers.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-ethoxyanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Ethoxyanisole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-(Difluoromethyl)-2-ethoxyanisole is unique due to the presence of both the difluoromethyl and ethoxy groups, which confer distinct physicochemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethoxy group provides additional sites for chemical modification .
Eigenschaften
Molekularformel |
C10H12F2O2 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-ethoxy-1-methoxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,10H,3H2,1-2H3 |
InChI-Schlüssel |
KZFDKYSOCSVXMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















